7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves a multi-step process. One common method includes the cyclocondensation of β-enaminones with NH-5-aminopyrazoles under microwave irradiation. This reaction is followed by regioselective electrophilic substitution using nitric acid and sulfuric acid under solvent-free microwave irradiation . The reaction conditions are optimized to achieve high yields and operational simplicity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and microwave-assisted synthesis are likely to be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitro and carboxylic acid positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (for halogenation) or nucleophiles (for nucleophilic substitution) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for tumor growth . The compound’s photophysical properties are influenced by electron-donating and electron-withdrawing groups, which affect its absorption and emission behaviors .
Comparison with Similar Compounds
Similar Compounds
3-halo-pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
3-nitro-pyrazolo[1,5-a]pyrimidines: Similar to 7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, these compounds also contain a nitro group, which influences their reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group, nitro group, and carboxylic acid makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4/c1-4-5(8(13)14)2-9-7-6(12(15)16)3-10-11(4)7/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJNFXGZENAWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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